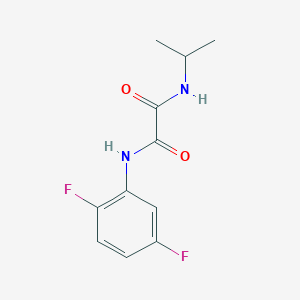

N1-(2,5-difluorophenyl)-N2-isopropyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry and Coordination of Similar Compounds

Research into compounds with similar structural motifs, such as thioureas and their derivatives, has shown extensive applications in coordination chemistry. Thioureas, which feature nitrogen substituents, have been studied for their role in intra- and intermolecular hydrogen-bonding interactions and coordination properties when acting as ligands. These compounds have found novel applications in transition metal complexes, demonstrating the chemical versatility of nitrogen-containing molecules for interdisciplinary approaches in both biological and material sciences (Saeed, Flörke, & Erben, 2014).

Environmental Degradation of Fluorinated Compounds

The environmental fate of polyfluoroalkyl chemicals, which might include compounds structurally related to "N1-(2,5-difluorophenyl)-N2-isopropyloxalamide" due to the presence of fluorine atoms, has been a subject of research. Studies have focused on microbial degradation pathways, highlighting the persistent nature of fluorinated compounds and their degradation into perfluorinated acids. This research has implications for understanding the environmental persistence and potential ecological impacts of fluorinated organic chemicals (Liu & Avendaño, 2013).

Metal-Organic Framework (MOF)-Based Catalysis

Metal-Organic Frameworks (MOFs) have been explored for their catalytic properties, potentially relevant to the applications of complex organic molecules like "N1-(2,5-difluorophenyl)-N2-isopropyloxalamide." MOFs can facilitate a variety of chemical reactions due to the synergies between metal nodes and organic linkers, offering a platform for heterogeneous catalysis in synthesis, energy production, and environmental applications (Wang & Astruc, 2020).

Aqueous Media Reactions

The exploration of fluoroalkylation reactions in aqueous media presents an environmentally benign method for incorporating fluorinated groups into molecules. This area of research is significant for developing green chemistry approaches to synthesize fluorine-containing compounds, which may include methodologies applicable to "N1-(2,5-difluorophenyl)-N2-isopropyloxalamide" (Song et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

N-(2,5-difluorophenyl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c1-6(2)14-10(16)11(17)15-9-5-7(12)3-4-8(9)13/h3-6H,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWVZSFPSUTLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,5-difluorophenyl)-N2-isopropyloxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2570264.png)

![2-[(2-Methylbenzyl)thio]acetohydrazide](/img/structure/B2570265.png)

![3,3-[Spiro-2-adamantyl]-1-indanone hydrazone](/img/structure/B2570268.png)

![(E)-3-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methylene)-1-benzyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2570276.png)

![Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B2570286.png)